

Fibrostatin C chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fibrostatin C*

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An In-depth Technical Guide to Fibrostatin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrostatin C is a naturally occurring small molecule that has garnered significant interest within the scientific community for its potent inhibitory effects on prolyl 4-hydroxylase (PH), a critical enzyme in collagen biosynthesis. Isolated from *Streptomyces catenulae* subsp. *griseospora*, this N-acyl-L-amino acid represents a promising candidate for the research and development of antifibrotic therapies. This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies associated with **Fibrostatin C**.

Chemical Structure and Physicochemical Properties

Fibrostatin C is a naphthoquinone derivative characterized by an N-acetyl-L-cysteine moiety attached to a dihydroxydimethoxynaphthoquinone core. Its unique structure is fundamental to its biological activity.

Table 1: Chemical and Physical Properties of **Fibrostatin C**

Property	Value	Source(s)
IUPAC Name	(2R)-2-acetamido-3-[(1-hydroxy-3,6-dimethoxy-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid	[1]
Synonyms	P-23924C, N-acetyl-S-((1-hydroxy-3,6-dimethoxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl)methyl)-L-cysteine	[1][2][3]
CAS Number	91776-47-5	[1][3]
Molecular Formula	C ₁₈ H ₁₉ NO ₈ S	[1][3]
Molecular Weight	409.4 g/mol	[1]
Canonical SMILES	CC(=O)N--INVALID-LINK--C(=O)O	[1]
InChI	InChI=1S/C18H19NO8S/c1-8(20)19-11(18(24)25)7-28-6-10-13(26-2)4-9-15(17(10)23)12(21)5-14(27-3)16(9)22/h4-5,11,23H,6-7H2,1-3H3,(H,19,20)(H,24,25)/t11-/m0/s1	[1]
InChIKey	PBMJDDQAEYKYKK-NSHDSACASA-N	[1]
Density	1.48 g/cm ³	[4]
Boiling Point	796.6°C at 760 mmHg	[4]
Flash Point	435.6°C	[4]
LogP	1.97290	[4]

Biological Activity and Mechanism of Action

Fibrostatin C's primary biological function is the inhibition of prolyl 4-hydroxylase, an enzyme essential for the post-translational modification of proline residues in procollagen chains. This hydroxylation is a prerequisite for the formation of the stable, triple-helical structure of mature collagen.

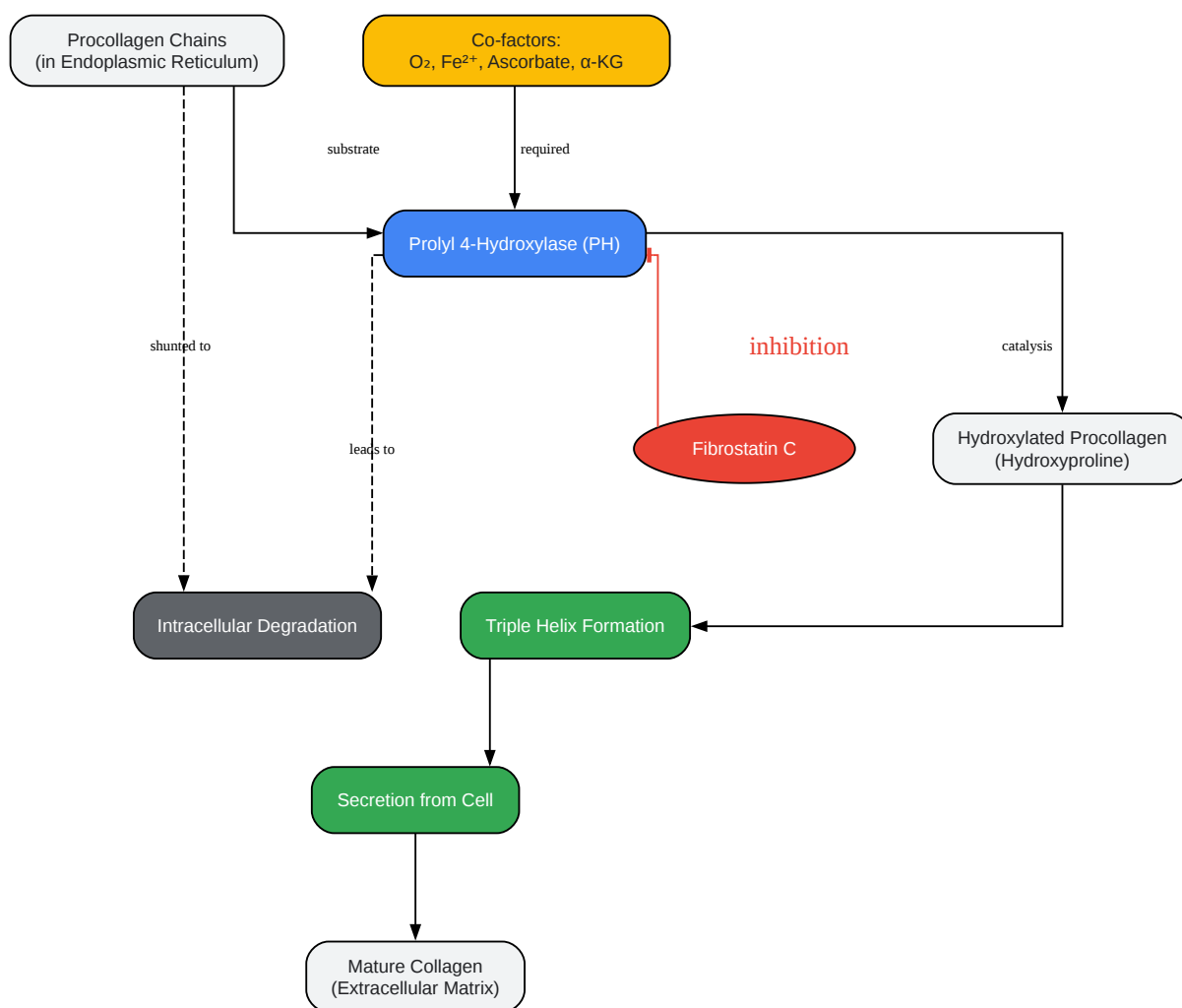
By inhibiting prolyl 4-hydroxylase, **Fibrostatin C** prevents the proper folding of procollagen. This leads to the accumulation of underhydroxylated collagen precursors within the endoplasmic reticulum, which are subsequently targeted for degradation and are not secreted into the extracellular matrix.^[5] This mechanism effectively reduces the deposition of collagen, the hallmark of fibrosis.

Table 2: Biological Activity of **Fibrostatin C**

Parameter	Value	Target Organism/System	Source(s)
Target Enzyme	Prolyl 4-hydroxylase (PH)	Chick embryo	[6]
ID ₅₀	29 µM (equivalent to 2.9 x 10 ⁻⁵ M)	Purified chick embryo prolyl hydroxylase	[6][7]
Ki	2.1 x 10 ⁻⁵ M	Purified chick embryo prolyl hydroxylase	[6]
Inhibition Type	Mixed-type with respect to (Pro-Pro-Gly) ₅	Purified chick embryo prolyl hydroxylase	[6]
Effect	Inhibition of collagen biosynthesis	Estradiol-17β stimulated immature rat uterus	[6]
Effect	Inhibition of type I collagen secretion	Human Tenon's capsule fibroblasts in vitro	[2][5]
Effect	Dilation of endoplasmic reticulum cisternae	Human Tenon's capsule fibroblasts in vitro	[5]

Signaling Pathway and Mechanism of Action

The mechanism by which **Fibrostatin C** inhibits collagen deposition is depicted below. It acts as a direct inhibitor of the enzyme prolyl 4-hydroxylase.



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Caption: Mechanism of **Fibrostatin C** action on collagen biosynthesis.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of **Fibrostatin C**.

Isolation and Purification of Fibrostatin C

Fibrostatin C is a secondary metabolite produced by fermentation. The general workflow for its isolation from the culture broth of *Streptomyces catenulae* subsp. *griseospora* is outlined below.



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Caption: General workflow for the isolation of **Fibrostatin C**.

Protocol Details: While the specific, detailed protocol for the original isolation is proprietary, a general methodology based on standard natural product isolation from *Streptomyces* would involve:

- **Fermentation:** Culturing *Streptomyces catenulae* subsp. *griseospora* No. 23924 in a suitable nutrient-rich medium under optimal temperature and aeration conditions to promote the production of secondary metabolites.
- **Extraction:** After fermentation, the culture broth is separated from the mycelia by centrifugation or filtration. The supernatant containing **Fibrostatin C** is then extracted with a water-immiscible organic solvent, such as ethyl acetate.
- **Purification:** The crude extract is concentrated and subjected to a series of chromatographic techniques, such as silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.[7]

Prolyl 4-Hydroxylase (PH) Inhibition Assay

The inhibitory activity of **Fibrostatin C** against PH can be determined using various methods. A common approach involves measuring the hydroxylation of a synthetic peptide substrate.

Protocol Overview:

- **Enzyme Source:** Purified prolyl 4-hydroxylase is obtained from a suitable source, such as chick embryos.
- **Reaction Mixture:** A reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8) is prepared containing the enzyme, a peptide substrate (e.g., (Pro-Pro-Gly)₅), and essential co-factors: FeSO₄, ascorbate, and α -ketoglutarate.[3]
- **Inhibitor Addition:** The reaction is initiated in the presence of varying concentrations of **Fibrostatin C** (or a vehicle control).
- **Incubation:** The mixture is incubated at a controlled temperature (e.g., room temperature) for a defined period.
- **Quantification:** The enzyme's activity is quantified. This can be done discontinuously via HPLC to measure product formation or continuously by monitoring the consumption of a co-substrate or the formation of a byproduct.[3] For example, a high-throughput method quantifies the byproduct succinate using a luminescence-based assay (Succinate-Glo™ Assay).[8][9][10]
- **Data Analysis:** The concentration of **Fibrostatin C** that inhibits 50% of the enzyme activity (ID₅₀) is calculated from the dose-response curve. Kinetic parameters like the inhibition constant (K_i) can be determined by performing the assay with varying substrate concentrations.

In Vitro Collagen Secretion Assay

This assay evaluates the effect of **Fibrostatin C** on the ability of cells to synthesize and secrete collagen.

Protocol Overview:

- Cell Culture: Fibroblast cells, such as human Tenon's capsule fibroblasts (TCFs), are cultured in a suitable medium until they reach a desired confluency.[5]
- Treatment: The culture medium is replaced with a fresh medium containing various concentrations of **Fibrostatin C**. A control group receives a vehicle.
- Incubation: Cells are incubated for a specified period (e.g., 24-72 hours) to allow for collagen production and secretion.
- Sample Collection: Both the culture medium (containing secreted collagen) and the cell lysate (containing intracellular collagen) are collected.
- Collagen Quantification: The amount of collagen in the samples is measured. A common method is the Sirius Red assay, where the dye specifically binds to collagen, and the resulting color can be measured spectrophotometrically.[1][2][7] Alternatively, immunoassays (e.g., ELISA) can be used to detect specific collagen propeptides.
- Analysis: The results are analyzed to determine if **Fibrostatin C** reduces the concentration of collagen in the culture medium and increases it in the cell lysate, which would be consistent with an inhibition of secretion.[5]

In Vivo Collagen Biosynthesis Assay (Rat Uterine Model)

This animal model is used to assess the efficacy of **Fibrostatin C** in a living organism.

Protocol Overview:

- Animal Model: Immature female rats are used. Uterine growth and collagen synthesis can be stimulated by the administration of estradiol-17 β . [6][11]
- Treatment Groups: Animals are divided into groups: a control group, a group treated with estradiol-17 β alone, and groups treated with estradiol-17 β plus varying doses of **Fibrostatin C**. **Fibrostatin C** can be administered via different routes, such as intraperitoneal injection or orally as a dietary admixture.[6]
- Dosing Regimen: Estradiol-17 β is administered to stimulate collagen synthesis in the uterus. **Fibrostatin C** is administered according to the experimental design (e.g., daily for a set

number of days).

- **Sample Collection:** After the treatment period, the animals are euthanized, and the uteri are excised and weighed.
- **Collagen Analysis:** The uterine tissue is homogenized, and the collagen content is quantified, often by measuring the amount of hydroxyproline, an amino acid largely specific to collagen.
- **Statistical Analysis:** The data from the different treatment groups are compared to determine if **Fibrostatin C** significantly inhibited the estradiol-induced increase in uterine collagen.[6]

Conclusion

Fibrostatin C is a potent and specific inhibitor of prolyl 4-hydroxylase with a well-defined mechanism of action. Its ability to inhibit collagen biosynthesis and secretion, demonstrated in both in vitro and in vivo models, underscores its potential as a lead compound for the development of novel antifibrotic drugs. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in exploring the therapeutic applications of **Fibrostatin C** and related compounds.

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- To cite this document: BenchChem. [Fibrostatin C chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672661#fibrostatin-c-chemical-structure-and-properties]

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